[(4Z,6Z,10Z)-8,13,14,17-Tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
Description
The compound [(4Z,6Z,10Z)-8,13,14,17-Tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate is a macrolactam derivative featuring a highly substituted bicyclo[16.3.1]docosa core. Key structural attributes include:
- Four methoxy groups at positions 8, 13, 14, and 15.
- Four methyl groups at positions 4, 10, 12, and 14.
- A carbamate functional group at position 7.
- Three ketone moieties at positions 3, 20, and 22.
This compound shares structural homology with geldanamycin-family antibiotics (e.g., herbimycin C; ), which are known for their HSP90 inhibitory activity . Synthesis typically involves multi-step organic reactions, with yields influenced by solvent systems (e.g., 21% yield using hexane:EtOAc in related analogs; ) .
Properties
Molecular Formula |
C30H42N2O9 |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
[(4Z,6Z,10Z)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10-,18-12- |
InChI Key |
MCAHMSDENAOJFZ-OIQUZBPLSA-N |
Isomeric SMILES |
CC1CC(C(C(/C=C(\C(C(/C=C\C=C(/C(=O)NC2=CC(=O)C=C(C1OC)C2=O)\C)OC)OC(=O)N)/C)C)OC)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Methoxy vs. Hydroxy Substitution : The presence of a hydroxy group at position 13 in herbimycin C and related analogs () may enhance hydrogen-bonding interactions compared to the fully methoxylated target compound .
- Stereochemical Differences : The Enamine Ltd analog () features a distinct stereochemistry (8R,9R configuration) and an additional methoxy group at position 19, which could alter solubility or bioactivity .
Physicochemical Properties
- Solubility : The tetramethoxy configuration in the target compound may reduce aqueous solubility compared to hydroxy-containing analogs (e.g., herbimycin C) .
- Stability : Carbamate groups generally enhance hydrolytic stability compared to ester or amide functionalities, as seen in related macrolactams () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
